asphalt chemical composition analysis techniques
asphalt chemical composition analysis techniques
An In-depth Technical Guide to Asphalt Chemical Composition and Analysis
This technical guide provides a comprehensive overview of the chemical composition of asphalt and the core analytical techniques used for its characterization. Tailored for researchers and scientists, it details the molecular makeup of asphalt and offers in-depth methodologies for its analysis, facilitating a deeper understanding of this complex material.
Introduction to Asphalt Composition
Asphalt, also known as bitumen, is a complex and viscous mixture of hydrocarbons derived from the fractional distillation of crude oil.[1][2] Its chemical and physical properties are dictated by its intricate composition, which is broadly classified into two main fractions: asphaltenes and maltenes.[3][4][5] The maltenes are further subdivided into saturates, aromatics, and resins.[4][5] This classification, known as SARA analysis, is fundamental to understanding asphalt behavior.[6][7]
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Asphaltenes: These are high molecular weight, polar, and complex aromatic compounds that are insoluble in n-alkanes like n-heptane but soluble in aromatic solvents like toluene.[2][4] They are a key contributor to the viscosity and hardness of asphalt.[1]
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Maltenes: This is the n-heptane soluble fraction of asphalt and acts as the solvent phase for the asphaltenes.[3][4] Maltenes are responsible for the viscous and adhesive properties of asphalt and consist of:[1][5]
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Saturates: Comprising non-polar, straight, and branched-chain aliphatic hydrocarbons, they are the oily component of asphalt, influencing its fluidity.[6][7]
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Aromatics: These are non-polar compounds containing one or more unsaturated aromatic rings. They act as a dispersing agent for asphaltenes.[6]
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Resins: With a composition between aromatics and asphaltenes, resins are polar molecules that act as peptizing agents, stabilizing the dispersion of asphaltenes within the maltene phase.[1]
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The colloidal model of asphalt describes it as a system where asphaltene micelles are dispersed within the maltene phase, with resins acting as a stabilizing layer around the asphaltenes.[3][8]
Quantitative Composition of Asphalt
The precise elemental and fractional composition of asphalt varies significantly depending on the crude oil source and refining process.[9] However, typical compositions provide a baseline for analysis.
Elemental Analysis
Elemental analysis quantifies the primary elements present in asphalt. This data is crucial for understanding its fundamental chemical nature and for correlation with other properties.
Table 1: Typical Elemental Composition of Asphalt
| Element | Weight Percentage (%) |
| Carbon | 80 - 87% |
| Hydrogen | 9 - 11% |
| Sulfur | 1 - 7% |
| Oxygen | 0 - 1.5% |
| Nitrogen | 0 - 1.5% |
| Metals (V, Ni, Fe) | < 10 ppm - Trace |
(Source: Data synthesized from multiple sources including[2][3][8][10])
SARA Fractional Composition
The relative proportions of Saturates, Aromatics, Resins, and Asphaltenes (SARA) are a primary determinant of asphalt's physical properties and performance.
Table 2: Typical SARA Fractional Composition of Paving Grade Asphalt
| SARA Fraction | Weight Percentage (%) | Key Role |
| Saturates | 5 - 20% | Affects fluidity and softening point |
| Aromatics | 30 - 45% | Acts as a solvent for asphaltenes |
| Resins | 15 - 25% | Stabilizes asphaltene dispersion |
| Asphaltenes | 5 - 25% | Contributes to viscosity and hardness |
(Source: Data synthesized from multiple sources including[3][6][11])
Core Analytical Techniques and Protocols
A variety of analytical techniques are employed to characterize the complex chemical nature of asphalt. This section details the methodologies for the most critical of these techniques.
SARA (Saturates, Aromatics, Resins, Asphaltenes) Fractionation
SARA analysis is a cornerstone technique for separating asphalt into its four main constituent groups based on polarity and solubility.[7] One of the most common methods is based on adsorption chromatography.[11][12]
Caption: Workflow for separating asphalt into SARA fractions.
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Sample Preparation: Dissolve a known weight of asphalt binder (approximately 10g) in n-heptane (100 mL per 1g of asphalt).
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Asphaltene Precipitation: Allow the solution to stand in the dark for a minimum of 2 hours to fully precipitate the asphaltenes.
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Filtration: Filter the mixture through a filter paper (e.g., Whatman No. 42) to separate the insoluble asphaltenes from the soluble maltenes. Wash the collected asphaltenes with fresh n-heptane until the filtrate is colorless.
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Asphaltene Quantification: Dry the asphaltene fraction in an oven at 110°C to a constant weight and calculate its percentage.
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Maltene Fractionation: Concentrate the maltene solution (filtrate) and introduce it to a chromatography column packed with activated alumina.
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Elution:
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Elute the Saturates using an excess of n-heptane.
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Elute the Aromatics (naphthene aromatics) using toluene.
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Elute the Resins (polar aromatics) using a mixture of toluene and methanol, followed by trichloroethylene.
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Quantification: Collect each eluted fraction, evaporate the solvent, and weigh the residue to determine the percentage of each component.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups within the asphalt binder.[13][14] It is particularly useful for assessing oxidative aging, which is characterized by the formation of carbonyl (C=O) and sulfoxide (S=O) groups, and for identifying polymer modifiers.[13][15]
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Sample Preparation: Prepare a thin film of asphalt binder by pressing a small amount between two potassium bromide (KBr) windows or by using an Attenuated Total Reflectance (ATR) accessory. For solvent-based methods, dissolve the asphalt in a suitable solvent like carbon disulfide (CS₂) and cast a film on a KBr disk.
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Instrument Setup:
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Spectrometer: A benchtop FTIR spectrometer.
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Scan Range: Typically 4000 to 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
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Data Acquisition: Record the infrared spectrum of the sample. A background spectrum of the empty sample holder (or pure solvent) should be recorded first and automatically subtracted from the sample spectrum.
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Spectral Analysis:
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Identify characteristic peaks corresponding to different functional groups.
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For aging analysis, quantify the area of the carbonyl peak (around 1700 cm⁻¹) and the sulfoxide peak (around 1030 cm⁻¹).[15]
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For polymer modification (e.g., SBS), identify characteristic peaks for polystyrene (e.g., 695 cm⁻¹) and polybutadiene (e.g., 966 cm⁻¹).[15][16]
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Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is a technique that separates molecules based on their hydrodynamic volume or size in solution.[17] It is used to determine the molecular weight distribution of asphalt, providing insights into its consistency and aging characteristics.[17][18] Aging typically leads to a shift towards larger molecular sizes due to polymerization and agglomeration.[17]
Caption: Experimental workflow for GPC analysis of asphalt.
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Sample Preparation: Accurately weigh a small amount of asphalt (e.g., 10-20 mg) and dissolve it in a filtered, HPLC-grade solvent, typically tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).
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Instrument Setup:
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Solvent (Mobile Phase): Tetrahydrofuran (THF).
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Columns: A set of GPC columns with a range of pore sizes suitable for separating molecules in the asphalt range (e.g., 100 Å to 10^5 Å). Polystyrene-divinylbenzene columns are common.
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Flow Rate: Typically 1.0 mL/min.
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Detector: A Refractive Index (RI) detector is common for concentration sensing. A UV-Vis detector can also be used.[18]
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Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C) for reproducible results.
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-
Calibration: Calibrate the system using a series of narrow molecular weight polystyrene standards to create a calibration curve of log(Molecular Weight) vs. Elution Time/Volume.
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Analysis: Inject a precise volume (e.g., 50-100 µL) of the prepared asphalt solution into the GPC system.
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Data Processing: The resulting chromatogram is processed using the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of asphalt's molecular components.[19][20] Proton (¹H) and Carbon-13 (¹³C) NMR are commonly used to determine the ratio of aromatic to aliphatic protons/carbons, providing insight into the molecular architecture of asphaltenes and maltenes.[19][21]
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Sample Preparation: Dissolve a precise amount of the asphalt sample or a specific SARA fraction (e.g., 20-30 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of deuterated chloroform, CDCl₃, or carbon tetrachloride, CCl₄).[21] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H (Proton).
-
Temperature: Room temperature.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. The acquisition parameters (e.g., pulse width, relaxation delay) should be optimized to ensure quantitative results.
-
Spectral Analysis:
-
Integrate the signal intensity across different chemical shift regions.
-
Aromatic Protons: Typically resonate in the 6.0-9.0 ppm region.
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Aliphatic Protons: Resonate in the 0.5-4.0 ppm region. Protons on carbons alpha to an aromatic ring appear around 2.0-4.0 ppm.
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Calculate the ratio of aromatic to aliphatic hydrogens to characterize the degree of aromaticity.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate, identify, and quantify the volatile and semi-volatile organic compounds present in asphalt, particularly in fumes generated at high temperatures.[22][23][24] This is critical for environmental and health-related studies.
Caption: Workflow for headspace GC-MS analysis of asphalt volatiles.
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Sample Preparation: Place a known amount of asphalt (e.g., 1-2 g) into a headspace vial and seal it hermetically.[23]
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Incubation: Heat the vial in the headspace autosampler oven at a specified temperature (e.g., 160-180°C) for a set time (e.g., 60 minutes) to allow volatile compounds to partition into the gas phase (headspace).[23]
-
Instrument Setup:
-
GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program is used to separate the compounds, e.g., initial temperature of 50°C, hold for 2 min, then ramp at 5-10°C/min to 310°C.[25]
-
MS Ionization: Electron Ionization (EI) at 70 eV is standard.
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MS Scan Range: m/z 40-550.
-
-
Analysis: The autosampler automatically injects a sample of the heated headspace gas into the GC inlet.
-
Data Processing:
-
The total ion chromatogram (TIC) shows the separated compounds as peaks.
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The mass spectrum of each peak is obtained.
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Compounds are identified by comparing their mass spectra with entries in a spectral library (e.g., NIST/Wiley).
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Conclusion
The chemical composition of asphalt is extraordinarily complex, directly influencing its performance and durability. A multi-faceted analytical approach is essential for a thorough characterization. SARA fractionation provides a fundamental classification, while techniques like FTIR, GPC, NMR, and GC-MS offer progressively deeper insights into functional groups, molecular size distribution, molecular structure, and volatile components, respectively. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to accurately analyze and better understand this critical engineering material.
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- 22. pubs.acs.org [pubs.acs.org]
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